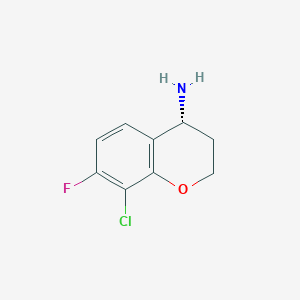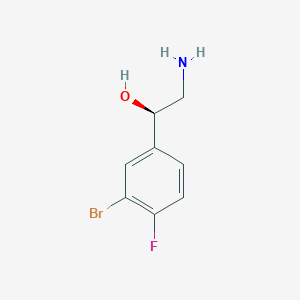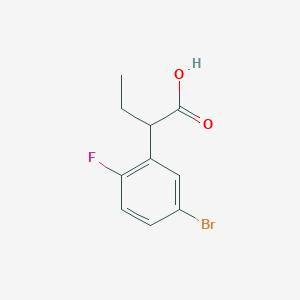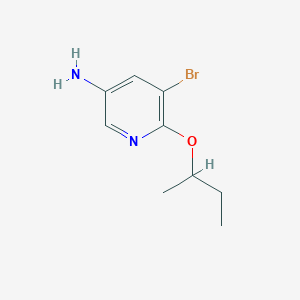
2-Fluoro-5-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-YL)sulfamoyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-YL)sulfamoyl)benzoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a fluorinated benzoic acid moiety and a tetrahydroquinoline sulfonamide group. Its molecular formula is C16H13FN2O5S, and it has a molecular weight of 364.35 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-YL)sulfamoyl)benzoic acid typically involves multiple steps. One common method includes the reaction of 2-fluoro-5-formylbenzoic acid with a tetrahydroquinoline derivative in the presence of triethylamine and hydrazine hydrate. The reaction is carried out in anhydrous tetrahydrofuran at controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-YL)sulfamoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline moiety, potentially leading to different pharmacologically active compounds.
Substitution: The fluorine atom in the benzoic acid moiety can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, triethylamine, and various oxidizing or reducing agents. Reaction conditions typically involve controlled temperatures and the use of anhydrous solvents to prevent unwanted side reactions.
Major Products
Major products formed from these reactions include various quinoline derivatives and modified benzoic acid compounds, which can have different biological activities and applications .
Scientific Research Applications
2-Fluoro-5-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-YL)sulfamoyl)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the design of anticancer drugs and enzyme inhibitors.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-YL)sulfamoyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, including enzyme inhibition and altered cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-ylmethyl)benzoic acid: This compound is similar in structure and is used in the synthesis of phthalazinone scaffolds, which are potent inhibitors of poly (ADP-ribose) polymerase.
7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinolinecarboxylic acid: Another related compound with a similar quinoline moiety, used in various chemical and biological studies.
Uniqueness
2-Fluoro-5-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-YL)sulfamoyl)benzoic acid is unique due to its combination of a fluorinated benzoic acid and a tetrahydroquinoline sulfonamide group. This unique structure provides it with distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C16H13FN2O5S |
|---|---|
Molecular Weight |
364.3 g/mol |
IUPAC Name |
2-fluoro-5-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)sulfamoyl]benzoic acid |
InChI |
InChI=1S/C16H13FN2O5S/c17-13-4-3-11(8-12(13)16(21)22)25(23,24)19-10-2-5-14-9(7-10)1-6-15(20)18-14/h2-5,7-8,19H,1,6H2,(H,18,20)(H,21,22) |
InChI Key |
LJLZMLJDBLKLLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)morpholine](/img/structure/B15240507.png)
![1-[(4-Bromothiophen-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B15240509.png)


![{2-[(1,2,3-Thiadiazol-4-ylmethyl)amino]phenyl}methanol](/img/structure/B15240527.png)


